![molecular formula C14H28N2O B4978886 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide](/img/structure/B4978886.png)
2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide, also known as EIPB, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research. EIPB has shown promising results in various studies, making it a popular choice for researchers looking to explore its potential applications.
Mechanism of Action
The exact mechanism of action of 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This modulation may help to improve cognitive function and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase levels of dopamine in the brain, which may help to improve cognitive function and reduce symptoms of Parkinson's disease. Additionally, 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to reduce inflammation in the body, which may help to reduce symptoms of conditions such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in lab experiments is its potential for use in the treatment of various neurological and inflammatory disorders. Additionally, 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide. For example, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of neurological and inflammatory disorders. Additionally, research could be conducted to explore the potential use of 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in combination with other drugs or therapies to enhance its effectiveness. Finally, studies could be conducted to explore the potential side effects and safety of 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in humans.
Synthesis Methods
2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide can be synthesized using a variety of methods, including the reaction of 1-isopropyl-4-piperidone with 2-ethylbutyryl chloride in the presence of a base such as sodium hydroxide. The resulting compound can be purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of applications, including as a potential treatment for various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-ethyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-5-12(6-2)14(17)15-13-7-9-16(10-8-13)11(3)4/h11-13H,5-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHLRZKCFGUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1CCN(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.